

Icariside E5 molecular weight and formula

C₂₆H₃₄O₁₁

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Compound of Interest

Compound Name: Icariside E5

Cat. No.: B7982115

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Icariside E5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside E5 is a lignan glycoside that has been identified in plant species such as *Capsicum annuum* (pepper) and *Brainea insignis*.^[1] As a natural product, it has drawn interest for its potential biological activities. This technical guide provides a summary of the known molecular properties of **Icariside E5**, alongside a discussion of its reported biological effects. Due to the limited availability of in-depth experimental data and defined signaling pathways for **Icariside E5** in current literature, this document also presents a detailed analysis of the closely related and more extensively studied compound, Icariside II, to provide context and illustrate potential avenues for future research.

Icariside E5: Molecular Profile

The fundamental molecular characteristics of **Icariside E5** are well-established.

Property	Value	Source
Molecular Formula	C26H34O11	PubChem[2]
Molecular Weight	522.5 g/mol	PubChem[2], Pharmaffiliates[3]
CAS Number	126176-79-2	ChemicalBook[4]
Class	Glycoside, Stilbenoid	PubChem[2]

Biological Activity of Icariside E5

Preliminary studies have indicated that **Icariside E5** exhibits certain biological effects, although the underlying mechanisms are not yet fully elucidated.

Effects on Human Umbilical Vein Endothelial Cells (HUVECs)

Research has shown that **Icariside E5** can promote the proliferation of HUVECs.[5] One study noted a slight promotion of proliferation when HUVECs were treated with **Icariside E5** at concentrations of 5, 10, 20, and 40 μ M for 48 hours.[5] Notably, this effect was observed without accompanying cytotoxicity.[5]

Antioxidant Properties

Icariside E5 is reported to possess antioxidant properties.[5][6] However, it is important to note that it does not appear to function as a direct scavenger of reactive oxygen species (ROS).[5] Furthermore, studies indicate that **Icariside E5** does not induce an increase in intracellular ROS levels, affect mitochondrial permeability transition, or signal through the vanilloid receptor type 1.[5]

Experimental Protocols and Signaling Pathways for Icariside E5

Currently, detailed experimental protocols and elucidated signaling pathways specifically for **Icariside E5** are not extensively available in the public scientific literature. The following sections on Icariside II are provided to illustrate the types of mechanisms and experimental approaches that could be relevant for future investigations into **Icariside E5**.

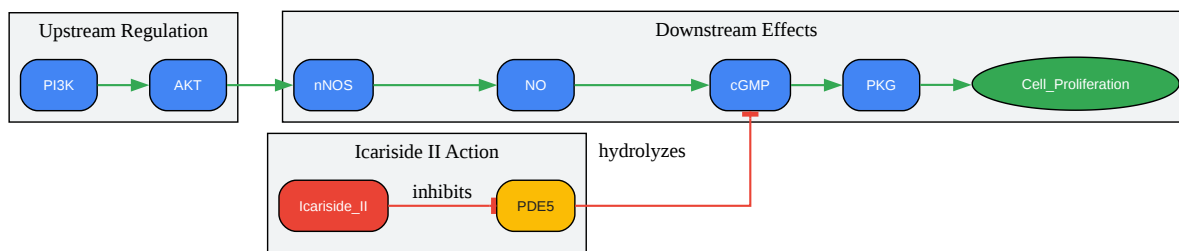
Icariside II: A Case Study of a Related Flavonol Glycoside

Icariside II is a major bioactive component of *Herba Epimedii* and has been the subject of numerous studies, revealing its involvement in various signaling pathways and its potential therapeutic effects.

Icariside II and the NO/cGMP/PKG Signaling Pathway in Neuronal Cells

Icariside II, a known phosphodiesterase 5 (PDE5) inhibitor, has been shown to promote the proliferation of neuron-like pheochromocytoma (PC12) cells. This neuroprotective effect is linked to the activation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.

- **Cell Culture:** Pheochromocytoma (PC12) cells are cultured under standard conditions.
- **Treatment:** PC12 cells are treated with varying concentrations of Icariside II. To investigate the signaling pathway, cells are co-treated with inhibitors such as L-NMMA (an inhibitor of nitric oxide synthase, NOS), KT-5823 (an inhibitor of PKG), and LY294002 (an inhibitor of PI3K).
- **Proliferation Assay:** Cell proliferation is assessed to determine the dose-dependent effect of Icariside II.
- **Cell Cycle Analysis:** The proportion of cells in the S phase of the cell cycle is measured to confirm proliferative effects.
- **Biochemical Assays:** The expression of neuronal NOS (nNOS), production of NO, cGMP content, and PKG activity are quantified to measure the activation of the signaling pathway.
- **Western Blot Analysis:** The levels of phosphorylated AKT (p-AKT) are measured to assess the involvement of the upstream PI3K/AKT pathway.

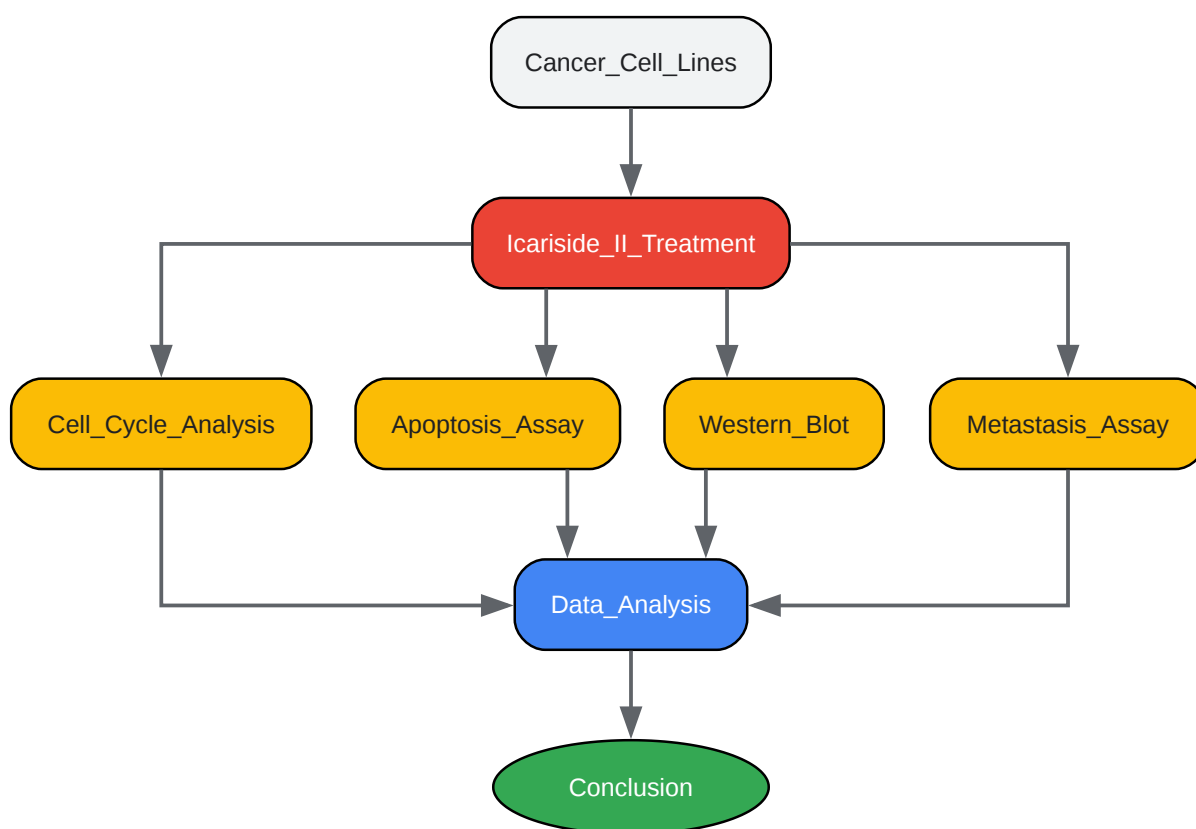


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Caption: Icariside II promotes neuronal cell proliferation via the PI3K/AKT and NO/cGMP/PKG pathways.

Icariside II in Cancer: Targeting Multiple Signaling Pathways

Icariside II has demonstrated anti-cancer properties by modulating various signaling pathways involved in cell cycle regulation, apoptosis, and metastasis.



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Caption: Experimental workflow for evaluating the anticancer properties of Icariside II.

Signaling Pathway	Effect of Icariside II
PI3K/AKT/mTOR	Inhibition, leading to induced autophagy in cancer cells.
MAPK-ERK	Modulation, contributing to cell cycle arrest and apoptosis.
JAK2-STAT3	Inhibition, affecting cancer cell proliferation and survival.
Wnt/ β -catenin	Suppression, inhibiting gastric cancer progression.
NF- κ B	Inhibition of nuclear translocation, suppressing inflammation-induced cancer processes.

Conclusion and Future Directions

Icariside E5 is a natural compound with confirmed molecular properties and preliminary evidence of biological activity, particularly in promoting endothelial cell proliferation and exhibiting antioxidant effects. However, a comprehensive understanding of its mechanisms of action requires further investigation. The detailed studies on the related compound, Icariside II, highlight the potential for **Icariside E5** to modulate key cellular signaling pathways. Future research should focus on elucidating the specific molecular targets and signaling cascades affected by **Icariside E5** to fully assess its therapeutic potential. Such studies would be invaluable for drug development professionals and scientists working in the field of natural product-based therapeutics.

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